(S)-Veliflapon

Enantioselectivity Leukotriene biosynthesis FLAP pharmacology

(S)-Veliflapon ((S)-BAY X 1005; (S)-DG-031; CAS 128253-32-7) is the S-enantiomer of Veliflapon, an orally active inhibitor of 5-lipoxygenase-activating protein (FLAP) that suppresses leukotriene B4 (LTB4) and leukotriene C4 (LTC4) biosynthesis. (S)-Veliflapon inhibits LTB4 formation in A23187-stimulated leukocytes from rats, mice, and humans with IC50 values of 0.026 μM, 0.039 μM, and 0.22 μM, respectively.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
Cat. No. B12388216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Veliflapon
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
InChIInChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m0/s1
InChIKeyZEYYDOLCHFETHQ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Veliflapon: A Chiral FLAP Inhibitor for Leukotriene Biosynthesis Research and Inflammation Studies


(S)-Veliflapon ((S)-BAY X 1005; (S)-DG-031; CAS 128253-32-7) is the S-enantiomer of Veliflapon, an orally active inhibitor of 5-lipoxygenase-activating protein (FLAP) that suppresses leukotriene B4 (LTB4) and leukotriene C4 (LTC4) biosynthesis [1]. (S)-Veliflapon inhibits LTB4 formation in A23187-stimulated leukocytes from rats, mice, and humans with IC50 values of 0.026 μM, 0.039 μM, and 0.22 μM, respectively . This compound serves as a critical research tool for enantioselectivity studies in leukotriene biology, with the (R)-enantiomer demonstrating 31-fold higher potency in human whole blood than the (S)-form, underscoring the necessity of chiral specification for experimental reproducibility [2].

Why Enantiomeric Purity and Structural Identity Matter When Sourcing (S)-Veliflapon for Reproducible FLAP Research


Veliflapon (CAS 128253-31-6) is commercially available as a racemic mixture or as isolated enantiomers, yet the enantiomers exhibit profoundly different pharmacological activity profiles that preclude simple substitution. The (R)-enantiomer demonstrates 31-fold greater potency in inhibiting LTB4 synthesis in human whole blood compared to the (S)-enantiomer [1]. Consequently, sourcing undefined stereoisomer mixtures or the incorrect enantiomer introduces uncontrolled variability into experimental outcomes. Furthermore, within the FLAP inhibitor class, compounds such as MK-886 and MK-0591 exhibit distinct binding affinities and potency profiles that do not linearly correlate with Veliflapon enantiomers [2]. Generic substitution without stereochemical and structural verification compromises data integrity and experimental reproducibility.

(S)-Veliflapon Quantitative Differentiation Evidence: IC50 Values, Enantioselectivity, and In Vivo Activity Benchmarks


Enantioselective Potency in Human Whole Blood: (R)-Veliflapon is 31-Fold More Potent Than (S)-Veliflapon

In human whole blood assays, (S)-Veliflapon demonstrates markedly lower inhibitory activity against LTB4 synthesis compared to its (R)-enantiomer counterpart. The (R)-enantiomer exhibits 31-fold greater potency than the (S)-enantiomer under identical experimental conditions [1]. This enantioselectivity profile is a critical differentiation factor when selecting between the isolated (S)-form and the racemic mixture or (R)-form.

Enantioselectivity Leukotriene biosynthesis FLAP pharmacology

Cross-Species LTB4 Synthesis Inhibition Potency Profile of (S)-Veliflapon in Isolated Leukocytes

(S)-Veliflapon inhibits A23187-stimulated LTB4 formation in isolated leukocytes with species-dependent IC50 values: rat (0.026 μM), mouse (0.039 μM), and human (0.22 μM) . These values establish the baseline potency profile of the S-enantiomer, which differs from the (R)-enantiomer's profile in whole blood assays where protein binding and cellular uptake modulate observed activity.

Species-specific pharmacology LTB4 inhibition In vitro FLAP assay

In Vivo Duration of Action: Extended LTB4 Suppression in Rat Whole Blood Ex Vivo Assay

Veliflapon (racemic) demonstrates prolonged in vivo duration of action in the rat whole blood ex vivo LTB4 inhibition assay. At an oral dose of 70 mg/kg, the compound maintains an effective dose for 40% inhibition (ED40) for 16 hours post-administration . At 1 hour post-dose, the effective dose is 11.8 mg/kg, decreasing to 6.7 mg/kg at 5 hours .

In vivo pharmacology Oral bioavailability Duration of action

MK-886 Demonstrates 19.3-Fold Higher Potency Than BAY-X1005 as FLAP Inhibitor in Human Platelets

In human platelet assays measuring FLAP-dependent 5-lipoxygenase activity and LTC4 synthase (LTC4-S) inhibition, MK-886 is 19.3-fold more potent than BAY-X1005 as a FLAP inhibitor and 19.6-fold more potent as an LTC4-S inhibitor [1]. This direct head-to-head comparison establishes that BAY-X1005 (Veliflapon) possesses distinct potency characteristics relative to the structurally distinct indole-based FLAP inhibitor MK-886.

FLAP inhibitor comparison MK-886 Platelet pharmacology

Clinical Biomarker Response: Dose-Dependent Plasma LTB4 Reduction in FLAP/LTA4H Risk Variant Carriers

In a crossover clinical study (N=191 patients with prior MI carrying at-risk FLAP and LTA4 gene variants), Veliflapon (DG-031) administered at 250 mg, 500 mg, and 750 mg daily for 4 weeks produced dose-dependent reductions in plasma LTB4 and myeloperoxidase (MPO). Statistical significance versus baseline was achieved at the 750 mg daily dose [1].

Clinical pharmacology Biomarker response Cardiovascular inflammation

Recommended Research Applications for (S)-Veliflapon Based on Verified Quantitative Differentiation Evidence


Enantioselectivity Studies in FLAP-Mediated Leukotriene Biosynthesis

(S)-Veliflapon serves as the less active enantiomer control in experiments designed to quantify stereospecific FLAP binding and inhibition. With the (R)-enantiomer demonstrating 31-fold greater potency in human whole blood [1], the (S)-enantiomer is essential for establishing enantioselectivity baselines and for probing the stereochemical determinants of FLAP-ligand interactions. This application is particularly relevant for structure-activity relationship (SAR) studies and chiral pharmacology investigations.

Species-Specific LTB4 Inhibition Profiling in Cross-Species Pharmacology

The well-characterized species-dependent IC50 profile of (S)-Veliflapon—0.026 μM (rat), 0.039 μM (mouse), and 0.22 μM (human) in isolated leukocytes —makes this compound suitable for cross-species translational studies where accurate potency calibration is required. Researchers can utilize these established potency benchmarks to normalize dosing across species and to validate in vitro-in vivo correlations in leukotriene-driven inflammation models.

FLAP Inhibitor Class Comparisons and Mechanistic Profiling

(S)-Veliflapon and the racemic Veliflapon serve as reference compounds for comparative FLAP inhibitor studies. The established head-to-head comparison showing MK-886 is 19.3-fold more potent than BAY-X1005 in human platelets [2] provides a quantitative benchmark for evaluating novel FLAP inhibitors. Procurement of authenticated (S)-Veliflapon enables rigorous comparative pharmacology experiments that require defined enantiomeric identity.

Long-Duration In Vivo Inflammation and Atherogenesis Models

Veliflapon's extended in vivo duration of action (ED40 of 16 hours at 70 mg/kg p.o. in rat whole blood ex vivo assay) supports its use in chronic dosing studies of atherosclerosis, where sustained LTB4 suppression is required. The compound has demonstrated inhibition of atherogenesis at 18.8 mg/kg/day over 16 weeks in dietary models , making it suitable for long-term cardiovascular inflammation studies requiring consistent target engagement.

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